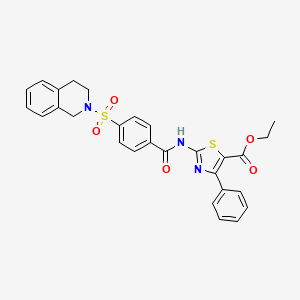
N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H25N3O4S and its molecular weight is 475.56. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research in the field of quinazoline derivatives often focuses on synthesizing novel compounds with potential therapeutic applications. For example, the study by Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, demonstrating analgesic and anti-inflammatory activities. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, were investigated for their COX-1/COX-2 inhibition capabilities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Potential Therapeutic Activities
Several studies have identified the cytotoxic activities of quinazoline derivatives against various cancer cell lines, underscoring their potential as anticancer agents. For instance, Bu, Deady, and Denny (2000) synthesized N-[2-(Dimethylamino)ethyl] carboxamide derivatives of benzofuro[2,3-b]quinoline and related structures, assessing their growth inhibition properties in cancer cell lines (Bu, Deady, & Denny, 2000).
Radioiodination and Biodistribution Studies
Research on quinazoline derivatives also extends to radiopharmaceutical sciences, where compounds are labeled with radioactive isotopes for biodistribution studies in tumor-bearing models. Al-Salahi et al. (2018) investigated the radioiodination and biodistribution of a benzo[g]quinazoline derivative in tumor-bearing mice, revealing insights into the potential of these compounds in targeting tumor cells (Al-Salahi et al., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form 3-(2-methoxyphenyl)-2-propen-1-one. This intermediate is then reacted with thiourea to form 3-(2-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one. The resulting compound is then reacted with benzylamine and 2-chloroethylamine to form N-benzyl-N-(2-chloroethyl)-3-(2-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide. Finally, the compound is hydrolyzed with sodium hydroxide to form N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide, which is then further reacted with benzylamine to form the target compound.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl acetoacetate", "thiourea", "benzylamine", "2-chloroethylamine", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form 3-(2-methoxyphenyl)-2-propen-1-one", "Step 2: Reaction of 3-(2-methoxyphenyl)-2-propen-1-one with thiourea to form 3-(2-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one", "Step 3: Reaction of 3-(2-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one with benzylamine and 2-chloroethylamine to form N-benzyl-N-(2-chloroethyl)-3-(2-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide", "Step 4: Hydrolysis of N-benzyl-N-(2-chloroethyl)-3-(2-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide with sodium hydroxide to form N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide", "Step 5: Reaction of N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide with benzylamine to form the target compound N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" ] } | |
CAS-Nummer |
451467-00-8 |
Molekularformel |
C26H25N3O4S |
Molekulargewicht |
475.56 |
IUPAC-Name |
N-benzyl-N-(2-hydroxyethyl)-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C26H25N3O4S/c1-33-23-10-6-5-9-20(23)17-29-25(32)21-12-11-19(15-22(21)27-26(29)34)24(31)28(13-14-30)16-18-7-3-2-4-8-18/h2-12,15,30H,13-14,16-17H2,1H3,(H,27,34) |
InChI-Schlüssel |
JXBOHUFBYOYWOW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N(CCO)CC4=CC=CC=C4)NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2562139.png)
![N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2562140.png)


![N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562145.png)
![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)




![3-[2-(Pyrrolidin-1-yl)ethyl]aniline](/img/structure/B2562152.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562153.png)
![2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarboxylic acid](/img/structure/B2562157.png)